molecular formula C8H6F2O3 B6323016 2,2-Difluoro-5-methoxy-1,3-benzodioxole CAS No. 1357627-32-7

2,2-Difluoro-5-methoxy-1,3-benzodioxole

Cat. No.: B6323016
CAS No.: 1357627-32-7
M. Wt: 188.13 g/mol
InChI Key: XFOFYWZCNLFJEF-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Benzodioxoles within Modern Chemical Synthesis

The strategic combination of a fluorinated group with the benzodioxole scaffold creates a class of compounds with significant potential in modern chemical synthesis. This section delves into the individual components that define the character of 2,2-Difluoro-5-methoxy-1,3-benzodioxole.

Significance of gem-Difluoromethylene Moieties in Organic Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The gem-difluoromethylene (CF₂) group is particularly noteworthy for several reasons. The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the metabolic stability of molecules containing this group. wikipedia.org This makes the CF₂ group a valuable addition in the design of pharmaceuticals and agrochemicals. guidechem.com

Furthermore, the gem-difluoromethylene group is considered a bioisostere of carbonyl groups and ether oxygen atoms. nih.gov This mimicry allows chemists to replace metabolically vulnerable groups in biologically active compounds, potentially leading to improved pharmacokinetic profiles without sacrificing binding affinity. guidechem.com The high electronegativity of the two fluorine atoms also imparts unique electronic characteristics, influencing the molecule's reactivity and its potential to act as an electrophilic target for enzyme inhibition. guidechem.combeilstein-journals.org The synthesis of molecules containing this moiety has become a significant area of research, with various methods developed for its incorporation into complex structures. sigmaaldrich.comsigmaaldrich.com

Role of the 1,3-Benzodioxole (B145889) Core as a Versatile Synthetic Unit

The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a prominent feature in a vast number of natural and synthetic compounds. google.com It is the core structure of safrole, a naturally occurring compound found in plants like sassafras. chemicalbook.com In synthetic chemistry, the benzodioxole ring is a versatile building block. google.com The two oxygen atoms in the dioxole ring increase the electron density of the attached benzene (B151609) ring, facilitating electrophilic substitution reactions and making it an important intermediate in the synthesis of more complex molecules. google.com

Derivatives of 1,3-benzodioxole have been shown to possess a wide array of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. sigmaaldrich.comchemicalbook.comepa.gov This has made the benzodioxole nucleus a privileged scaffold in drug discovery, with researchers actively exploring new derivatives for various therapeutic applications. chemicalbook.comsynquestlabs.com Its utility extends to agriculture, where benzodioxole derivatives have been used as insecticide synergists. google.com The development of novel benzodioxole architectures, sometimes guided by computational methods, continues to be an active area of research aimed at discovering new bioactive agents.

Influence of Methoxy (B1213986) Substituents on Aromatic Systems in Benzodioxole Derivatives

The presence and position of a methoxy (-OCH₃) group on an aromatic ring can profoundly influence a molecule's reactivity and biological activity. As an electron-donating group, the methoxy substituent affects the electronic environment of the aromatic system. This influence is highly dependent on its position (ortho, meta, or para) relative to the reactive site or other functional groups.

Studies on various aromatic systems have shown that a para-methoxy group typically enhances reactivity and biological activity through its strong positive mesomeric effect. Conversely, an ortho-methoxy group can sometimes decrease activity due to steric hindrance or through direct coordination effects with nearby atoms. A meta-substituent often has a less pronounced effect on the molecule's properties. In the context of this compound, the methoxy group at the 5-position is para to one of the dioxole oxygen atoms and meta to the other. This positioning is expected to increase the electron density of the benzene ring, potentially influencing its interaction with biological targets and its reactivity in further chemical transformations. The regioselectivity of reactions such as C-H activation can also be directed by the presence of methoxy groups.

Research Landscape and Synthetic Utility of the 2,2-Difluoro-1,3-benzodioxole (B44384) Framework

The combination of the gem-difluoro group and the benzodioxole core creates the 2,2-difluoro-1,3-benzodioxole framework, an important building block in its own right.

Overview of Academic Interest in 2,2-Difluorinated Benzodioxole Derivatives

The parent compound, 2,2-Difluoro-1,3-benzodioxole, is a recognized and valuable intermediate for the preparation of agrochemical and pharmaceutical products. chemicalbook.comgoogle.comepa.gov Its synthesis is well-documented, typically involving the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652). guidechem.comchemicalbook.comgoogle.com

The most prominent application of this framework is in the fungicide Fludioxonil, which has the chemical name 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Fludioxonil is a non-systemic fungicide used to treat a wide range of crops and is a structural analog of the natural fungicide pyrrolnitrin. Beyond agriculture, 2,2-difluoro-1,3-benzodioxole is used in the synthesis of pharmaceutical agents, including inhibitors of Kv3 potassium channels and renin inhibitors. google.com The academic and industrial interest is further highlighted by the numerous patents describing the synthesis and application of this framework and its derivatives. chemicalbook.comepa.gov

Foundational Principles for Design and Exploration of Novel Benzodioxole Architectures

The design of new molecules based on the 2,2-difluoro-1,3-benzodioxole scaffold is guided by established principles of medicinal and synthetic chemistry. The primary strategy involves combining the known bioactive potential of the benzodioxole core with the advantageous physicochemical properties conferred by the gem-difluoromethylene group. guidechem.comsigmaaldrich.comchemicalbook.com

Key design principles include:

Bioisosteric Replacement: Using the CF₂ group to replace other functional groups like ketones to improve metabolic stability and pharmacokinetic properties. guidechem.com

Scaffold Hopping: Utilizing the 2,2-difluoro-1,3-benzodioxole framework as a novel core to explore new chemical space while retaining key binding interactions of known active compounds.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with various substituents on the aromatic ring to probe how different functional groups affect biological activity. The development of derivatives with substituents at the 5-position, such as amino and carboxyl groups, demonstrates this principle in action.

Targeted Synthesis: Designing molecules to interact with specific biological targets. For example, the benzodioxole moiety has been used to design potent agonists for the auxin receptor TIR1, a key regulator of plant growth.

Data Tables

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole

PropertyValueSource(s)
CAS Number 1583-59-1 nih.govgoogle.com
Molecular Formula C₇H₄F₂O₂ nih.govgoogle.com
Molecular Weight 158.10 g/mol nih.gov
Form Liquid google.com
Density 1.303 g/mL at 25 °C google.com
Refractive Index n20/D 1.444 google.com
Boiling Point 129-130 °C guidechem.com

Table 2: Examples of Biologically Active 2,2-Difluorinated Benzodioxole Derivatives

Compound NameStructureApplication / ActivitySource(s)
Fludioxonil 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrileAgricultural Fungicide
Kv3 Inhibitors (Structure not specified)Pharmaceutical (Potassium Channel Blocker) google.com
Renin Inhibitors (Structure not specified)Pharmaceutical (Antihypertensive) google.com

Properties

IUPAC Name

2,2-difluoro-5-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOFYWZCNLFJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2,2 Difluoro 5 Methoxy 1,3 Benzodioxole and Its Derivatives

Aromatic Reactivity Modulated by Difluoro and Methoxy (B1213986) Groups

The reactivity of the benzene (B151609) ring in 2,2-Difluoro-5-methoxy-1,3-benzodioxole is a balance between the activating, electron-donating nature of the methoxy group and the deactivating, electron-withdrawing effect of the 2,2-difluoro-1,3-benzodioxole (B44384) heterocycle. The difluoromethylenedioxy bridge (-OCF₂O-) is electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic push-pull system governs the regioselectivity of substitution reactions on the aromatic core.

Electrophilic aromatic substitution (EAS) introduces an electrophile onto the aromatic ring, and the position of attack is directed by the existing substituents. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. Conversely, the difluorobenzodioxole moiety is a deactivating group. In cases of competing directing effects, the strongly activating group dominates.

For this compound, the position para to the methoxy group is occupied by the dioxole ring fusion. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho to the methoxy group, specifically at the C4 and C6 positions. Of these, the C6 position is generally favored for substitution due to reduced steric hindrance compared to the C4 position, which is situated between the methoxy group and the fused dioxole ring.

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to yield the 6-substituted product as the major isomer. For instance, bromination of the related 2,2-difluoro-1,3-benzodioxole with bromine and iron powder yields the 5-bromo derivative ijpcbs.com. In the case of the 5-methoxy analogue, this substitution would be directed to the 6-position. Similarly, formylation under Vilsmeier-Haack conditions (using POCl₃/DMF) is a standard method for introducing an aldehyde group onto electron-rich aromatic rings and would be expected to occur at the C6 position ijpcbs.comwikipedia.orgresearchgate.net.

Reaction Type Reagents Predicted Major Product
BrominationBr₂, FeBr₃6-Bromo-2,2-difluoro-5-methoxy-1,3-benzodioxole
NitrationHNO₃, H₂SO₄2,2-Difluoro-6-nitro-5-methoxy-1,3-benzodioxole
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-2,2-difluoro-5-methoxy-1,3-benzodioxole
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-6-carbaldehyde

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally challenging and requires the aromatic ring to be significantly electron-deficient. The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to a good leaving group (typically a halide) is essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex chemistrysteps.comopenstax.orgyoutube.commdpi.com.

The parent compound, this compound, lacks a suitable leaving group on the aromatic ring and is not sufficiently activated to undergo SₙAr. However, derivatives of this compound can be engineered to participate in such reactions. For example, if a halogen (e.g., bromine) is introduced at the C6 position via electrophilic substitution, and a subsequent nitration is directed to the C4 or C7 position, the resulting halo-nitro derivative would be a viable substrate for SₙAr.

In a hypothetical derivative like 6-Bromo-2,2-difluoro-7-nitro-5-methoxy-1,3-benzodioxole , the nitro group is ortho to the bromine atom. This positioning strongly activates the C6 carbon for nucleophilic attack, allowing the displacement of the bromide ion by various nucleophiles (e.g., alkoxides, amines, thiolates) to form new C-O, C-N, or C-S bonds. The reaction proceeds via the addition-elimination mechanism, where the rate-limiting step is the initial attack of the nucleophile to form the resonance-stabilized anionic intermediate mdpi.com.

Coupling Reactions and Metal-Catalyzed Transformations

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of this compound, particularly its halogenated counterparts, are valuable substrates for these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex molecular architectures. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the formation of new bonds from aryl halides or triflates.

A key precursor for these reactions is a halogenated derivative, such as 6-Bromo-2,2-difluoro-5-methoxy-1,3-benzodioxole . This compound can be synthesized via electrophilic bromination of the parent molecule. Once formed, it can serve as the electrophilic partner in various cross-coupling reactions.

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide beilstein-journals.orgnih.govnih.gov. The Heck reaction couples an organohalide with an alkene numberanalytics.comwikipedia.orgnih.govorganic-chemistry.org. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) source like Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base beilstein-journals.orgnumberanalytics.com.

Reaction Name Coupling Partner Catalyst System (Typical) Representative Product
Suzuki-MiyauraPhenylboronic AcidPd(OAc)₂, PPh₃, K₂CO₃2,2-Difluoro-5-methoxy-6-phenyl-1,3-benzodioxole
HeckStyrenePd(OAc)₂, PPh₃, Et₃N(E)-2,2-Difluoro-5-methoxy-6-styryl-1,3-benzodioxole
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2,2-Difluoro-5-methoxy-6-(phenylethynyl)-1,3-benzodioxole
Buchwald-HartwigAniline (B41778)Pd₂(dba)₃, BINAP, NaOtBuN-(2,2-Difluoro-5-methoxy-1,3-benzodioxol-6-yl)aniline

Direct C-H functionalization offers an alternative, more atom-economical route to modify the aromatic ring, avoiding the pre-installation of a halogen. While specific examples on this compound are not extensively documented, palladium-catalyzed C-H arylation or alkenylation at the electron-rich C6 position remains a plausible synthetic strategy under appropriate directing group guidance.

Besides palladium, other transition metals like copper are widely used in cross-coupling chemistry. The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming C-N and C-O bonds. It typically involves the coupling of an aryl halide with an alcohol, amine, or thiol at elevated temperatures.

For a substrate like 6-Bromo-2,2-difluoro-5-methoxy-1,3-benzodioxole , an Ullmann reaction with an amine (e.g., morpholine) in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) would yield the corresponding 6-amino-substituted benzodioxole derivative. This method provides a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination for constructing C-N bonds.

Functional Group Interconversions on the Benzodioxole Ring System

Functional group interconversions (FGIs) are crucial for elaborating the molecular scaffold into more complex target structures. For this compound and its derivatives, the most prominent FGIs involve the methoxy group and any substituents introduced through the reactions described above.

The cleavage of the aryl methyl ether is a common and important transformation. The methoxy group at the C5 position can be converted to a hydroxyl group, yielding 2,2-Difluoro-5-hydroxy-1,3-benzodioxole . This demethylation is typically achieved under strong acidic or Lewis acidic conditions. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, capable of cleaving aryl methyl ethers under relatively mild conditions (e.g., in dichloromethane (B109758) at temperatures from -78 °C to room temperature) chem-station.comorgsyn.orgnih.govcommonorganicchemistry.comresearchgate.net. Other reagents like 47% aqueous hydrobromic acid (HBr) at high temperatures can also be used chem-station.com.

This transformation is synthetically valuable as the resulting phenol (B47542) can be used in a variety of subsequent reactions, such as O-alkylation to introduce different ether linkages, or conversion to a triflate for further cross-coupling reactions.

Halogenation Reactions (e.g., Bromination of 2,2-Difluoro-1,3-benzodioxole)

The aromatic ring of the 2,2-difluoro-1,3-benzodioxole system is susceptible to electrophilic substitution reactions such as halogenation. The position of substitution is directed by the activating effect of the dioxole oxygen atoms.

Bromination of the parent compound, 2,2-difluoro-1,3-benzodioxole, can be effectively achieved to produce 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888). prepchem.comoakwoodchemical.com This reaction is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. The presence of both bromine and fluorine substituents enhances the molecule's versatility for further chemical modifications.

Several protocols have been developed for this transformation. One common method involves the use of bromine in carbon tetrachloride with iron filings acting as a catalyst. prepchem.com The iron generates ferric bromide (FeBr₃) in situ, which serves as a Lewis acid to polarize the bromine molecule, facilitating the electrophilic attack on the aromatic ring. Another approach utilizes titanium tetrachloride (TiCl₄) as a catalyst in liquid hydrogen fluoride (B91410).

Carboxylation and Nitrile Formation from Substituted Benzodioxoles

The introduction of carboxyl or nitrile groups onto the benzodioxole ring is a critical transformation for creating advanced intermediates. For instance, 2,2-difluoro-1,3-benzodioxole-5-carbonitrile is a known derivative used in chemical synthesis. sigmaaldrich.com

Carboxylation of aromatic systems can be achieved through various methods, including the use of organometallic reagents followed by quenching with carbon dioxide. organic-chemistry.org For example, functionalized organozinc reagents have been successfully carboxylated in the presence of lithium chloride. organic-chemistry.orgorganic-chemistry.org Similarly, Grignard and organolithium reagents can react with sources like sodium methyl carbonate to yield carboxylic acids. organic-chemistry.org Nickel-catalyzed reductive carboxylation of related aryl triflates and chlorides with CO₂ at atmospheric pressure also provides a mild and efficient route to arene carboxylic acids. organic-chemistry.org While not specifically detailed for this compound, these general methods are applicable to its derivatives.

The synthesis of nitriles, such as 2,2-difluoro-1,3-benzodioxole-5-carbonitrile, often involves methods like the Sandmeyer reaction from a corresponding aniline or nucleophilic aromatic substitution on an aryl halide with a cyanide salt. The resulting nitrile can be a precursor for acids, amides, and other functional groups. The compound 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetonitrile is another example of a nitrile derivative within this chemical family. synquestlabs.com

Oxidation and Reduction Pathways of Benzodioxole Derivatives

The benzodioxole ring system can undergo various oxidation and reduction reactions, both chemically and biologically. The difluoromethylenedioxy group is generally considered to be stabilizing, mitigating metabolic oxidation. nih.gov However, under specific enzymatic conditions, oxidation can occur.

For instance, the bacterium Pseudomonas putida F1 can catalyze the oxidation of 2,2-difluoro-1,3-benzodioxole (DFBD) using toluene (B28343) dioxygenase. nih.govresearchgate.net This process forms a dihydrodiol intermediate, which can subsequently undergo further reactions leading to the opening of the dioxole ring and defluorination. nih.govresearchgate.net

Chemically, the benzylic positions of alkyl-substituted benzenes can be oxidized by reagents like o-chloranil to form 1,3-benzodioxoles, although this is less relevant to the pre-formed ring system of the title compound. nih.gov The thioredoxin (Trx) system, which is crucial in cellular redox regulation, is a target for some benzodioxole derivatives. nih.gov Certain organic arsenicals conjugated with 1,3-benzodioxole (B145889) derivatives have been shown to inhibit thioredoxin reductase (TrxR), inducing oxidative stress. nih.gov This suggests that the benzodioxole moiety can play a role in mediating redox-active biological processes. nih.gov

Reduction reactions are less commonly described for the core benzodioxole ring itself but are relevant for substituents attached to it. For example, a nitro group on the aromatic ring can be reduced to an amino group, or a carboxylic acid can be reduced to an alcohol, providing pathways to a wider range of derivatives.

Chemical Stability and Degradation Pathways of the Difluorobenzodioxole System

The 2,2-difluoro-1,3-benzodioxole moiety is valued for its chemical stability, which is a key attribute in its use in pharmaceuticals and agrochemicals. nih.gov The two fluorine atoms significantly enhance the stability of the molecule compared to the non-fluorinated 1,3-benzodioxole, primarily by protecting against metabolic oxidation by cytochrome P450 enzymes. nih.govenamine.net

Despite its general stability, the system can degrade under specific conditions. As mentioned previously, enzymatic oxidation by certain microorganisms can initiate a degradation cascade. nih.govresearchgate.net The process begins with dioxygenase-catalyzed dihydroxylation of the aromatic ring. The resulting dihydrodiol can then decompose, leading to the cleavage of the C-O bonds in the dioxole ring, rearomatization, and eventual release of fluoride ions. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of 2,2 Difluoro 5 Methoxy 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an essential tool for elucidating the precise structure of 2,2-Difluoro-5-methoxy-1,3-benzodioxole by mapping its carbon-hydrogen framework and identifying the positions of fluorine atoms.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing difluorodioxole ring.

The proton ortho to the methoxy group (H-4) would likely appear as a doublet, coupled to the adjacent proton (H-6). The proton at the C-6 position is expected to show a doublet of doublets, being coupled to both H-4 and H-7. The proton at C-7, adjacent to the dioxole ring, would also present as a doublet. The methoxy group protons (-OCH₃) would typically yield a sharp singlet, shifted downfield due to the deshielding effect of the attached oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound Note: Data is predicted based on analogous structures and standard chemical shift values. J values are approximate.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (H-4)~6.9dJ ≈ 2.5 Hz
Ar-H (H-6)~6.7ddJ ≈ 8.5, 2.5 Hz
Ar-H (H-7)~7.0dJ ≈ 8.5 Hz
-OCH₃~3.8sN/A

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the benzodioxole core and the one carbon of the methoxy group. The carbon atom of the CF₂ group is a key feature, expected to appear as a triplet due to coupling with the two fluorine atoms. Its chemical shift is significantly downfield due to the high electronegativity of the attached fluorine atoms.

The aromatic carbons will have chemical shifts influenced by their substituents. The carbon bearing the methoxy group (C-5) and the carbons of the dioxole ring (C-3a and C-7a) will be shifted downfield due to oxygen attachment. The remaining aromatic carbons (C-4, C-6, C-7) will appear at chemical shifts typical for substituted benzene rings.

Table 2: Predicted ¹³C NMR Data for this compound Note: Data is predicted based on analogous structures and standard chemical shift values.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C-2 (-CF₂-)~125-135t
C-3a, C-7a (Bridgehead)~140-150s
C-4~105-115s
C-5 (-OCH₃)~150-160s
C-6~100-110s
C-7~115-125s
-OCH₃~55-60s

¹⁹F NMR for Fluorine Environments and Coupling

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. biophysics.org For this compound, the two fluorine atoms are chemically equivalent, as they are attached to the same carbon and can freely rotate. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift will be characteristic of a difluoromethylene (-CF₂-) group within a five-membered ring. While no direct coupling to other fluorine atoms exists, coupling to nearby protons (e.g., H-7) over multiple bonds might be observable under high resolution, potentially leading to a finely split multiplet. The presence of a geminal difluoro group is a key structural feature, and ¹⁹F NMR provides unambiguous confirmation. nih.gov

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this molecule, a key cross-peak would be observed between the aromatic protons at C-6 and C-7, and between C-6 and C-4, confirming their adjacent positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. epfl.ch It would show correlations between the signal for H-4 and C-4, H-6 and C-6, H-7 and C-7, and the methoxy protons with the methoxy carbon. This allows for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. epfl.ch It is particularly useful for identifying quaternary (non-protonated) carbons. Key correlations would be expected from the methoxy protons to the C-5 carbon, and from the aromatic protons to adjacent and bridgehead carbons. For instance, H-4 would show a correlation to C-5 and C-3a, helping to piece together the entire benzodioxole framework. youtube.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. Based on data from the parent compound 2,2-Difluoro-1,3-benzodioxole (B44384) and known frequencies for methoxy-aromatic systems, the following peaks can be predicted. nih.gov

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the methoxy group would appear in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretching: Several bands of varying intensity would be present in the 1600-1450 cm⁻¹ region, characteristic of the substituted benzene ring.

C-O Stretching: Strong, characteristic bands for the aromatic ether (Ar-O-CH₃) and the dioxole ring (Ar-O-C) would be prominent in the 1275-1000 cm⁻¹ region.

C-F Stretching: Very strong and intense absorption bands corresponding to the symmetric and asymmetric stretching of the C-F bonds in the -CF₂- group are expected in the 1100-1000 cm⁻¹ range. These are often the most intense peaks in the spectrum of a fluorinated compound.

Table 3: Predicted FTIR Data for this compound Note: Data is predicted based on analogous structures and standard functional group frequencies. nih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (-OCH₃)2950-2850Medium-Strong
Aromatic C=C Stretch1600-1450Medium-Strong
Asymmetric C-O-C Stretch (Ether)1275-1200Strong
Symmetric C-O-C Stretch (Ether)1075-1020Strong
C-F Stretch1100-1000Very Strong

Raman Spectroscopy

The Raman spectrum is anticipated to be dominated by bands arising from the vibrations of the benzodioxole ring system and the substituents. Key vibrational modes would include the stretching and deformation of the C-C bonds within the aromatic ring, the C-O-C stretching of the dioxole ring, and vibrations associated with the CF₂ and OCH₃ groups.

Based on the analysis of 5-Nitro-1,3-benzodioxole, the C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. orientjchem.org The aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. The presence of the methoxy group will likely introduce characteristic bands, including the C-H stretching of the methyl group around 2840-2960 cm⁻¹ and the C-O stretching vibration. The difluoromethyl group (CF₂) is expected to exhibit strong symmetric and asymmetric stretching vibrations.

A table of expected characteristic Raman shifts for this compound, based on data from analogous compounds, is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching3000 - 3100
Methoxy C-H Stretching2840 - 2960
Aromatic C-C Stretching1400 - 1600
CH₂ Wagging (inferred from dioxole)~1378
CH₂ Twisting (inferred from dioxole)~1115
C-O-C Asymmetric Stretching1150 - 1250
C-O-C Symmetric Stretching1000 - 1050
CF₂ Stretching(Not specified in results)

Note: The expected wavenumber ranges are based on general spectroscopic principles and data from related benzodioxole derivatives. orientjchem.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.

The molecular formula of this compound is C₈H₆F₂O₃. Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, F: 18.998403, O: 15.994915), the theoretical exact mass of the neutral molecule can be calculated. The protonated molecule [M+H]⁺ is often observed in positive ion mode ESI-HRMS.

PropertyValue
Molecular FormulaC₈H₆F₂O₃
Theoretical Exact Mass (M)188.0285
Observed Ion m/z
[M+H]⁺189.0358
[M+Na]⁺211.0177

Note: The m/z values for the observed ions are calculated based on the theoretical exact mass and the mass of the adduct.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (e.g., the molecular ion) to generate a spectrum of product ions. This provides detailed structural information. While specific MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation of related flavonoids and benzodioxole-containing compounds. ekb.eg

For a methoxy-substituted benzodioxole, common fragmentation pathways would likely involve the loss of small neutral molecules. The initial fragmentation of the [M+H]⁺ ion could involve the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxylated aromatic compounds. Another likely fragmentation is the loss of formaldehyde (B43269) (CH₂O) from the methoxy group. Cleavage of the dioxole ring could also occur, potentially leading to the loss of CO or CO₂.

A proposed fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below:

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Neutral Loss
189.0358•CH₃174.0127Methyl radical
189.0358CH₂O159.0279Formaldehyde
189.0358CO161.0409Carbon monoxide
174.0127CO146.0158Carbon monoxide

Note: The proposed fragmentation is based on general principles of mass spectrometry and data from structurally similar compounds. ekb.eg

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, insights into its likely solid-state structure can be drawn from the crystallographic analysis of related compounds like 5-Bromo-2,2-difluoro-1,3-benzodioxole (B1271888).

The benzodioxole ring system is expected to be largely planar, with minor puckering of the five-membered dioxole ring. The fluorine atoms will be situated on the C2 carbon of the dioxole ring, and the methoxy group will be attached to the C5 position of the benzene ring. The conformation of the methoxy group relative to the aromatic ring will be a key structural feature.

In the solid state, molecules of this compound are likely to pack in a manner that maximizes stabilizing intermolecular interactions. These could include π-π stacking interactions between the aromatic rings of adjacent molecules and potential weak hydrogen bonds involving the methoxy oxygen or fluorine atoms and hydrogen atoms of neighboring molecules.

Based on the study of 5-Bromo-2,2-difluoro-1,3-benzodioxole, the following crystallographic parameters can be anticipated, though the actual values will depend on the specific crystal packing.

ParameterExpected Value/System
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Intermolecular Forcesπ-π stacking, C-H···O interactions, C-H···F interactions
Benzodioxole RingApproximately planar

Note: The expected crystallographic parameters are based on the analysis of a structurally related bromo-substituted analogue.

Computational and Theoretical Investigations of 2,2 Difluoro 5 Methoxy 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental tools for predicting the molecular structure, stability, and electronic characteristics of organic compounds. These methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a molecule like 2,2-Difluoro-5-methoxy-1,3-benzodioxole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic structure, including the distribution of electron density, can also be elucidated. The methoxy (B1213986) group, being an electron-donating group, and the fluorine atoms, being highly electronegative, would significantly influence the electronic landscape of the molecule.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods would be used to calculate a high-accuracy energetic profile of this compound, determining its stability and the energy barriers for conformational changes, such as the rotation of the methoxy group. High-level ab initio calculations could provide benchmark data against which results from more cost-effective DFT methods are compared.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO would likely be concentrated on the electron-rich aromatic ring and the methoxy group, while the LUMO might have significant contributions from the difluoromethylenedioxy bridge, influenced by the electronegative fluorine atoms.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO), reveals how electronic charge is distributed among the atoms. This is critical for understanding intermolecular interactions. In this molecule, a significant negative charge would be expected on the oxygen and fluorine atoms, while the carbon atom of the CF2 group would be electropositive. Anomeric effects, involving the interaction between the lone pairs of the dioxole oxygen atoms and the antibonding orbitals of the C-F bonds, would also be a key feature influencing the geometry and stability of the dioxole ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts.

For this compound, calculations would predict distinct signals for the aromatic protons and carbons, the methoxy group, and the unique quaternary carbon of the CF2 group. The chemical shift of the methoxy carbon is particularly sensitive to its orientation relative to the aromatic ring. rsc.org In related aromatic ethers, a coplanar arrangement generally results in a more shielded (lower ppm) carbon signal, while an out-of-plane orientation leads to deshielding (higher ppm). The predicted values can be correlated with experimental data to confirm structural assignments. While specific calculated data for the title compound is unavailable, the table below illustrates typical ¹³C NMR chemical shifts for a related benzodioxole structure.

Table 1: Illustrative ¹³C NMR Chemical Shifts for a Substituted Benzodioxole Analog This table presents data for a representative analog to demonstrate the type of information generated by NMR calculations, as specific data for this compound is not available in the cited literature.

Atom Chemical Shift (ppm)
C (aromatic, unsubstituted) ~108-125
C (aromatic, substituted) ~140-150
O-CH₂-O ~101
OCH₃ ~56

Data is generalized from typical values for 1,3-benzodioxole (B145889) and methoxy-substituted aromatics.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra, when properly scaled to account for systematic errors, typically show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

For this compound, key predicted vibrations would include:

C-F stretching frequencies, expected to be strong and in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching modes.

C-O-C stretching of the dioxole and methoxy groups.

CH₃ stretching and bending modes from the methoxy group.

This computational analysis is essential for assigning the bands observed in an experimental spectrum to specific molecular motions.

Reaction Mechanism Elucidation through Computational Modeling

The study of reaction mechanisms is fundamental to understanding and controlling chemical processes. Computational modeling, particularly through quantum chemical calculations, offers a window into the intricate details of these transformations at the molecular level. For this compound, these methods are instrumental in mapping out the pathways of its reactions.

Transition State Analysis and Energy Landscape Mapping for Chemical Transformations

At the heart of understanding reaction kinetics and mechanisms lies the characterization of the potential energy surface (PES). Transition state theory posits that for a reaction to occur, molecules must pass through a high-energy state known as the transition state. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition states, providing crucial information about the energy barriers of a reaction.

While specific computational studies on the transition state analysis and energy landscape mapping for chemical transformations of this compound are not extensively available in the public domain, the principles of such investigations can be inferred from studies on related molecules. For instance, in the realm of cycloaddition reactions, computational techniques are used to explore different mechanistic pathways, such as concerted versus stepwise routes. researchgate.netnih.gov These studies involve optimizing the geometries of reactants, products, and transition states, and calculating their corresponding energies to construct a detailed energy profile of the reaction.

The insights gained from such analyses are critical. For example, the calculated activation energy, which is the energy difference between the reactants and the transition state, is directly related to the reaction rate. A lower activation energy implies a faster reaction. By mapping the entire energy landscape, chemists can predict the most favorable reaction pathways and identify potential intermediates and byproducts.

Understanding Regioselectivity and Stereoselectivity in Synthetic Pathways

Many organic reactions can yield multiple products, and understanding the factors that control regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a key challenge in synthetic chemistry. Computational chemistry provides a powerful lens through which to examine and predict these outcomes.

For a substituted benzodioxole like this compound, electrophilic aromatic substitution is a common reaction class. The methoxy group at the 5-position is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho or para to it. Computational models can quantify this directing effect by calculating the electron density at different positions on the aromatic ring and by modeling the stability of the intermediates formed during the reaction.

In the context of cycloaddition reactions involving derivatives of 2,2-Difluoro-1,3-benzodioxole (B44384), computational studies can elucidate the origins of observed selectivities. researchgate.net By analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants, chemists can predict which stereochemical and regiochemical outcomes are favored. For example, the overlap between the HOMO of one reactant and the LUMO of the other in the transition state determines the energetic favorability of a particular orientation, thus explaining the observed selectivity.

Structure-Reactivity Relationships from Theoretical Perspectives

The chemical reactivity of a molecule is intrinsically linked to its electronic and geometric structure. Theoretical chemistry provides the framework and tools to establish and rationalize these structure-reactivity relationships. For this compound, its reactivity is governed by the interplay of the electron-withdrawing difluoromethylenedioxy group and the electron-donating methoxy group.

Computational methods allow for the calculation of various molecular descriptors that can be correlated with reactivity. These include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show the influence of the electronegative fluorine and oxygen atoms, as well as the electron-donating character of the methoxy group, on the reactivity of the aromatic ring.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

Atomic Charges: Calculating the partial charges on each atom in the molecule can provide further insight into its reactivity, indicating which sites are more susceptible to nucleophilic or electrophilic attack.

By systematically studying these and other theoretical descriptors for a series of related compounds, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the reactivity of new, yet-to-be-synthesized molecules, thereby guiding the design of new compounds with desired chemical properties.

Applications and Synthetic Utility As a Key Building Block in Specialized Synthesis

Precursor for Advanced Organic Scaffolds and Functionalized Derivatives

The 2,2-difluoro-1,3-benzodioxole (B44384) framework is a versatile starting point for a wide array of more complex molecules. Chemical suppliers offer a variety of building blocks that incorporate this core structure, facilitating its use in research and development. enamine.net Functionalization of the benzene (B151609) ring, particularly at the 5-position, allows for the introduction of various reactive groups, which can then be elaborated into sophisticated organic scaffolds.

Common derivatives that serve as key precursors include:

5-Acetyl-2,2-difluoro-1,3-benzodioxole: This compound is a key intermediate in pharmaceutical synthesis. The acetyl group can be chemically modified through oxidation to a carboxylic acid or reduction to an alcohol, providing pathways to different classes of molecules.

5-Bromo-2,2-difluoro-1,3-benzodioxole (B1271888): The bromo substituent is ideal for engaging in cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. A standard synthesis involves the bromination of 2,2-difluoro-1,3-benzodioxole using bromine and iron powder in a solvent like carbon tetrachloride. prepchem.com

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This derivative is a notable building block used in the development of therapeutic agents. acs.orgsigmaaldrich.com It is synthesized and then coupled with various amine monomers to generate large libraries of compounds for screening. acs.org

The strategic synthesis of these and other derivatives, such as those containing formyl, cyano, or nitro groups, provides chemists with a toolbox for constructing diverse and complex molecular architectures. sigmaaldrich.comsigmaaldrich.comcymitquimica.com

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The 2,2-difluoro-1,3-benzodioxole moiety is frequently incorporated into molecules designed for agricultural and pharmaceutical applications. google.comgoogle.com Its presence can significantly influence the biological activity and pharmacokinetic properties of the final product. google.com

The unsubstituted compound, 2,2-difluoro-1,3-benzodioxole, is explicitly identified in patents as a crucial intermediate for preparing products for agrochemistry and synthesizing pharmaceuticals. google.comgoogle.com Its derivatives are used to manufacture a range of products, from pesticides to advanced therapeutics. sostie.com For example, 2,2-Difluoro-4-cyano-1,3-benzodioxole serves as a precursor to fungicides.

In the pharmaceutical realm, the difluoro-1,3-benzodioxol-5-yl group is a key component of innovative drugs. enamine.net It is a shared structural feature in Lumacaftor and Tezacaftor, which are small molecule chaperones designed to correct protein folding defects in cystic fibrosis. enamine.net Furthermore, extensive research has been conducted on derivatives for other therapeutic targets, with 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid being a central building block in the discovery of new cystic fibrosis transmembrane conductance regulator (CFTR) correctors. acs.org

A primary reason for incorporating the 2,2-difluorobenzodioxole moiety into bioactive molecules is to enhance their metabolic stability. enamine.netnih.gov The carbon-fluorine bond is exceptionally strong, and the presence of two fluorine atoms on the methylene (B1212753) bridge of the dioxole ring provides a significant steric and electronic shield against metabolic degradation.

The non-fluorinated 1,3-benzodioxole (B145889) ring is susceptible to metabolic ring-opening. However, the introduction of the gem-difluoro group effectively blocks this metabolic pathway, preventing the formation of catechols that can be further metabolized. This mitigation of metabolism by human and microbial enzymes is a key design strategy in modern drug and pesticide development. nih.gov This enhanced stability leads to improved pharmacokinetic profiles, such as longer half-lives in the body. Research on various compounds has shown that fluorination can improve metabolic stability compared to non-fluorinated analogues. nih.gov

Development of Novel Materials and Specialty Chemicals Incorporating Fluorinated Benzodioxole Moieties

Beyond traditional pharmaceuticals and agrochemicals, the 2,2-difluoro-1,3-benzodioxole unit is integral to the development of novel materials and specialty chemicals. The unique electronic properties and stability imparted by the difluoromethylenedioxy group make it an attractive component for materials with specific functions.

An important application is in the creation of "small molecule chaperones" like Lumacaftor and Tezacaftor. enamine.net These molecules represent an innovative class of materials that interact with nascent proteins during biosynthesis to correct folding defects, a mechanism distinct from traditional enzyme inhibition or receptor antagonism. enamine.net The difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is the part of the molecule that binds to the mutant protein. enamine.net

The broader use of this scaffold in fungicides and insecticides also places it in the category of specialty chemicals, which are valued for their performance in specific applications. nih.gov The stability of the fluorinated benzodioxole moiety ensures longevity and efficacy in these roles.

Integration into Complex Molecular Architectures via Multi-Step Syntheses and Cycloadditions

The assembly of complex molecules from the 2,2-difluoro-1,3-benzodioxole core often involves sophisticated, multi-step synthetic sequences. These routes leverage modern organic chemistry reactions to build intricate architectures piece by piece.

A prime example is the synthesis of the clinical candidate ABBV/GLPG-2222, where 1-(2,2-difluorobenzo[d] enamine.netnih.govdioxol-5-yl)cyclopropanecarboxylic acid is coupled with a complex chromanyl amine derivative in a key amide bond-forming step. acs.org This process is part of a larger strategy that involves the parallel synthesis of many analogues to optimize for potency and pharmacokinetic properties. acs.org Such multi-step syntheses are increasingly being adapted to flow chemistry platforms, which use microfluidic systems to link individual reaction steps into a continuous, automated sequence, enhancing efficiency and scalability. syrris.jp

While specific examples of cycloaddition reactions involving 2,2-difluoro-5-methoxy-1,3-benzodioxole are not prominent in the literature, cycloadditions are a powerful and common strategy for constructing heterocyclic rings. Functionalized aromatic precursors, like derivatives of benzodioxole, are often employed in such reactions to build complex polycyclic systems found in many bioactive natural products and pharmaceuticals.

Q & A

Q. What are the optimized synthetic routes for 2,2-difluoro-5-methoxy-1,3-benzodioxole, and how are intermediates characterized?

A stepwise approach involves halogenation and fluorination of 5-methyl-1,3-benzodioxole. For example, chlorination with PCl₅ yields 2,2-dichloro-5-methyl-1,3-benzodioxole (82% yield), followed by fluorination using triethylamine tris(hydrogen fluoride) to achieve 85% yield of the difluoro derivative . Intermediates are monitored via TLC (ethyl acetate/hexane, 1:20) and characterized by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. For methoxy substitution, nucleophilic displacement or alkylation under basic conditions (e.g., KOH/MeOH) is employed, with yields optimized via flow chemistry (76% for allyloxy derivatives) .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1H NMR^1 \text{H NMR} (300–400 MHz in CDCl₃) identifies substituent patterns (e.g., δ 6.70–6.80 ppm for aromatic protons). 19F NMR^{19} \text{F NMR} confirms fluorination .
  • IR spectroscopy : Peaks at 1178 cm1^{-1} (C-O-C) and 1483 cm1^{-1} (aromatic C=C) validate the benzodioxole core .
  • HRMS : Accurate mass determination (e.g., [M ^+ $$ for C _8 HH _4 FF _2 OO _3 $: 186.11) ensures molecular integrity .

Advanced Research Questions

Q. How do contradictory data on cytochrome P450 (CYP) induction by benzodioxole derivatives inform mechanistic studies?

Certain 1,3-benzodioxole derivatives (e.g., 2,2-dimethyl-5-t-butyl-1,3-benzodioxole) induce CYP1A2 without activating CYP1A1, contradicting the canonical AhR-dependent pathway. This suggests alternative mechanisms, such as direct enzyme stabilization or non-canonical receptor interactions. Experimental validation involves:

  • mRNA/protein quantification : RT-PCR and Western blotting to assess isoform-specific induction.
  • AhR binding assays : Competitive displacement studies with TCDD to rule out AhR involvement .

Q. What methodologies are used to resolve discrepancies in fluorination reaction yields for 2,2-difluoro-1,3-benzodioxole derivatives?

Yield variations (e.g., 76–95% in bromomethyl derivatives) arise from reaction conditions. Mitigation strategies include:

  • Catalyst screening : Benzoyl peroxide vs. AIBN for radical-initiated bromination .
  • Solvent optimization : Polar aprotic solvents (e.g., CCl4_4) enhance N-bromosuccinimide (NBS) reactivity.
  • Work-up protocols : Flash chromatography (10% AcOEt-petroleum ether) improves purity without sacrificing yield .

Q. How can nonlinear optical (NLO) properties of benzodioxole-chalcone hybrids be systematically evaluated?

For compounds like (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide:

  • UV-Vis/fluorescence spectroscopy : Determine λmax_{\text{max}} and quantum yield in DMSO.
  • Theoretical modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict hyperpolarizability (β) for NLO activity.
  • Thermal analysis : TGA/DSC assess stability up to 300°C for device integration .

Q. What microbial pathways degrade 2,2-difluoro-1,3-benzodioxole, and how are defluorination mechanisms validated?

Pseudomonas putida F1 defluorinates the compound via hydrolytic cleavage of the C-F bond. Key steps:

  • Enzymatic assays : LC-MS/MS detects intermediates like 5-hydroxy-1,3-benzodioxole.
  • 19F NMR^{19} \text{F NMR} : Tracks fluoride ion release.
  • Gene knockout studies : Identify fdh (fluoride dehydrogenase) genes essential for degradation .

Methodological Considerations

Q. How is the hemolytic potential of benzodioxole derivatives assessed for biomedical applications?

  • Hemolysis assay : Incubate erythrocytes with test compound (0.1–100 μg/mL) and measure hemoglobin release at 540 nm.
  • Controls : Triton X-100 (100% lysis) and PBS (0% lysis).
  • IC50_{50} calculation : Dose-response curves determine safety thresholds .

Q. What strategies optimize regioselectivity in allyloxy or methoxy substitutions on the benzodioxole ring?

  • Directive groups : Electron-withdrawing substituents (e.g., -F) direct electrophilic attacks to the para position.
  • Flow chemistry : Continuous reactors (75°C, 15 bar) enhance mixing and reduce side reactions (e.g., over-alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.